4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine
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Overview
Description
4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a 5-phenyl-1,3,4-oxadiazole moiety
Preparation Methods
The synthesis of 4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. For instance, in anticancer applications, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and triggering cellular responses.
Comparison with Similar Compounds
4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals, it shares similar biological activities but differs in its substitution pattern and specific applications.
1,3,4-Oxadiazole: This regioisomer is also used in medicinal chemistry but may exhibit different pharmacokinetic properties due to its distinct structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and potential therapeutic benefits.
Properties
IUPAC Name |
2-[(4-methylpiperidin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-7-9-18(10-8-12)11-14-16-17-15(19-14)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHJNPYNZHESLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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